Budipine - 57982-78-2

Budipine

Catalog Number: EVT-305428
CAS Number: 57982-78-2
Molecular Formula: C21H27N
Molecular Weight: 293.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Budipine, chemically known as 1-tert-butyl-4,4-diphenylpiperidine, is a synthetic organic compound classified as a diphenylpiperidine derivative []. It has primarily central action and is of interest to researchers due to its diverse pharmacological profile suggesting therapeutic potential as an antiparkinsonian drug []. While early studies focused on its antiparkinsonian properties, recent research explores its wider applications in neuroscience and pharmacology.

Biperiden

Relevance: Multiple studies in the provided papers compare the pharmacological profile of budipine to that of biperiden. While both drugs exhibit anticholinergic properties, their mechanisms of action in treating Parkinson's disease differ. Biperiden primarily exerts its antiparkinsonian effects through its anticholinergic activity, while budipine demonstrates a combination of anticholinergic and indirect dopaminomimetic properties [, ]. This suggests that budipine may offer a broader spectrum of therapeutic benefits compared to biperiden in Parkinson's disease management.

Amantadine

Levodopa (L-DOPA)

Relevance: Several studies explore the interaction between budipine and levodopa in the context of Parkinson's disease treatment. Budipine enhances L-DOPA-induced dopamine release in the substantia nigra, a critical brain region affected in Parkinson's disease [, ]. This suggests that budipine might act synergistically with levodopa to increase dopamine levels in the brain and potentially improve motor symptoms in patients.

Domperidone

Relevance: Research presented in the provided papers uses domperidone to investigate the involvement of D2 receptors in the pharmacological effects of budipine []. The results show that domperidone attenuates the inhibitory effects of budipine on acetylcholine release, suggesting that budipine's action might involve modulation of D2 receptor activity.

Nomifensine

Relevance: The provided research uses nomifensine as a pharmacological tool to study the effects of budipine on dopamine and acetylcholine release in the brain []. The presence of nomifensine helps distinguish between the direct and indirect effects of budipine on neurotransmitter release.

α-Methyl-p-tyrosine (α-MPT)

Relevance: Research included in the provided papers utilizes α-MPT in conjunction with reserpine to create a model of dopamine depletion in rats [, ]. This model allows for the investigation of budipine's effects on dopamine synthesis and release from L-DOPA, providing insights into its potential mechanisms of action in Parkinson's disease.

Reserpine

Relevance: In the presented research, reserpine is used in combination with α-MPT to establish a model of dopamine depletion in rats [, ]. This model allows researchers to study the effects of budipine on dopamine synthesis and release, providing valuable insights into its potential therapeutic benefits in Parkinson's disease.

Dizocilpine (MK-801)

Relevance: Although not directly compared to budipine in the provided research, dizocilpine is mentioned in a study investigating the potential antioxidative properties of NMDA receptor antagonists []. This study suggests that non-competitive NMDA receptor antagonists, like dizocilpine, may have antioxidant effects, a property that could be relevant to the potential neuroprotective effects attributed to budipine.

Overview

Budipine, chemically known as 4,4-diphenyl-1-tert-butylpiperidine, is an antiparkinsonian agent primarily used in the treatment of Parkinson's disease. It is marketed under the brand name Parkinsan. Budipine functions as a modulator of dopamine synthesis and release, and it is believed to act as an N-methyl-D-aspartate receptor antagonist. This compound has garnered attention due to its unique mechanism of action, which is thought to complement existing Parkinson's treatments without fully mimicking them .

Source

Budipine was first synthesized in the mid-1980s and has since been studied for its pharmacological properties. It is available in various forms, including hydrochloride salt, which enhances its solubility and bioavailability . The compound is classified under the category of dopaminergic agents, which are essential in managing the symptoms of Parkinson's disease.

Classification
  • Chemical Name: 4,4-diphenyl-1-tert-butylpiperidine
  • CAS Number: 63661-61-0
  • Molecular Formula: C21H27N
  • Molar Mass: 293.454 g/mol
  • ATC Code: N04BD02 (Antiparkinson agents) .
Synthesis Analysis

Budipine can be synthesized through a straightforward method involving the reaction of 1-tert-butyl-4-piperidone with benzene in the presence of triflic acid. This process yields a high purity product (99%) and is notable for its efficiency .

Methods

  1. Starting Material: 1-tert-butyl-4-piperidone
  2. Reagents: Benzene, triflic acid
  3. Reaction Conditions: The reaction typically requires controlled temperatures and careful handling of reagents to ensure optimal yield.
  4. Yield: Approximately 99% .
Molecular Structure Analysis

The molecular structure of Budipine features a piperidine ring substituted with two phenyl groups and a tert-butyl group. The compound's three-dimensional conformation plays a crucial role in its biological activity.

Structure Data

  • Canonical SMILES: CC(C)(C)[NH+]1CCC(CC1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]
  • Appearance: Solid powder
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) .
Chemical Reactions Analysis

Budipine undergoes several notable chemical reactions that are essential for its characterization and application:

Reactions

  1. Oxidation: Budipine can be oxidized to form various oxidation products depending on the conditions used.
  2. Reduction: The compound can be reduced using common reducing agents such as lithium aluminum hydride.
  3. Substitution Reactions: Budipine can participate in substitution reactions where specific functional groups are replaced under suitable conditions.

Common reagents for these reactions include potassium permanganate for oxidation and various catalysts for substitution reactions .

Mechanism of Action

Process Data

  • NMDA Receptor Antagonism: Reduces excitatory neurotransmission.
  • Dopamine Synthesis Promotion: Enhances availability of dopamine in synaptic clefts.
Physical and Chemical Properties Analysis

Budipine exhibits several physical and chemical properties that are relevant for its application as a pharmaceutical agent:

Physical Properties

  • Appearance: White to off-white solid powder.
  • Purity: Greater than 98% .
  • Storage Conditions: Should be stored dry, dark, and at temperatures between 0 - 4 °C for short-term or -20 °C for long-term storage.

Chemical Properties

  • pKa Value: Indicates the acidity or basicity of the compound.
  • Partition Coefficient (P): Important for understanding the distribution of Budipine within biological systems.
  • Saturation Concentration (Cs): Relevant for dosage formulation .
Applications

Budipine is primarily utilized in scientific research and clinical settings related to Parkinson's disease treatment. Its unique pharmacological profile offers potential advantages over traditional dopaminergic therapies, making it a subject of ongoing research into its efficacy and safety profile.

Scientific Uses

  • Treatment of Parkinson's disease symptoms.
  • Research into neuroprotective effects against excitotoxicity.
  • Investigation into alternative therapies for patients unresponsive to conventional treatments .

Properties

CAS Number

57982-78-2

Product Name

Budipine

IUPAC Name

1-tert-butyl-4,4-diphenylpiperidine

Molecular Formula

C21H27N

Molecular Weight

293.4 g/mol

InChI

InChI=1S/C21H27N/c1-20(2,3)22-16-14-21(15-17-22,18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-13H,14-17H2,1-3H3

InChI Key

QIHLUZAFSSMXHQ-UHFFFAOYSA-N

SMILES

CC(C)(C)N1CCC(CC1)(C2=CC=CC=C2)C3=CC=CC=C3

Synonyms

4,4-diphenyl-1-tert-butylpiperidine hydrochloride
budipine
budipine hydrochloride
Parkinsan

Canonical SMILES

CC(C)(C)N1CCC(CC1)(C2=CC=CC=C2)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.